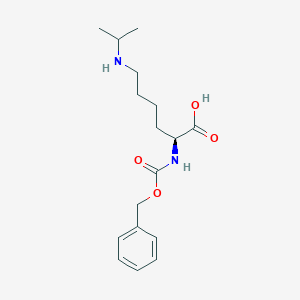

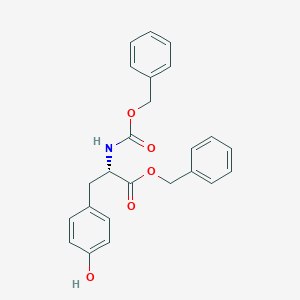

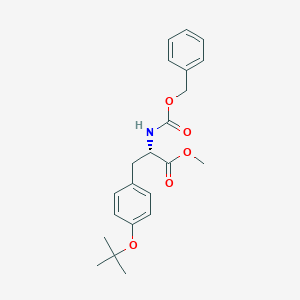

(S)-2-(((苄氧羰基)氨基)-6-(异丙氨基)己酸

描述

The compound contains a benzyloxycarbonyl group, an isopropylamino group, and a hexanoic acid group. The benzyloxycarbonyl group is often used in organic chemistry as a protecting group for amines. The isopropylamino group is a common moiety in many pharmaceuticals and biologically active compounds. Hexanoic acid is a carboxylic acid, which is a key functional group in organic chemistry and biochemistry .

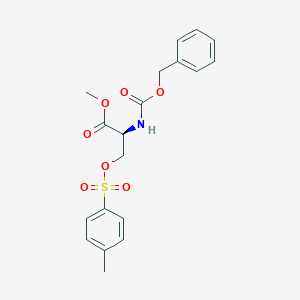

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The stereochemistry at the carbon atom attached to the benzyloxycarbonyl group and the isopropylamino group is indicated by the (S) configuration .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the benzyloxycarbonyl group could be removed under certain conditions, revealing the amine group. The carboxylic acid could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound might be soluble in organic solvents due to the presence of the benzyloxycarbonyl group .科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括己酸衍生物,因其对微生物发酵过程的影响而受到研究。这些化合物可以在低于所需产率的浓度下抑制微生物生长,从而影响生物可再生化学品的生产。了解羧酸对生物催化剂抑制的机制有助于制定增强微生物耐受性的策略,从而提高工业发酵性能 (Jarboe, Royce, & Liu, 2013).

植物甜菜碱:化学和生物化学

对植物衍生化合物的研究揭示了甜菜碱的结构和生物学意义,甜菜碱是由包括苯丙氨酸和酪氨酸在内的氨基酸合成的。这些化合物表现出一系列生物活性,包括抗氧化和抗菌特性。这一研究方向突出了氨基酸衍生物在植物生物化学中的潜力及其在天然产物合成中的应用 (Khan & Giridhar, 2015).

羧酸的抗氧化和抗炎特性

研究探索了选定羧酸(包括苯甲酰和氨基酸衍生物)的结构相关抗氧化和微生物活性。这些天然化合物已被证明具有显着的生物活性,表明它们在治疗应用中的潜力。研究强调了结构差异在决定羧酸生物活性中的重要性 (Godlewska-Żyłkiewicz et al., 2020).

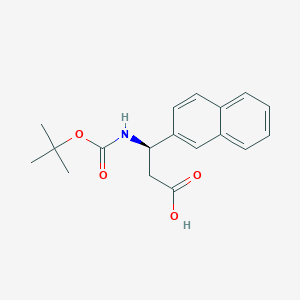

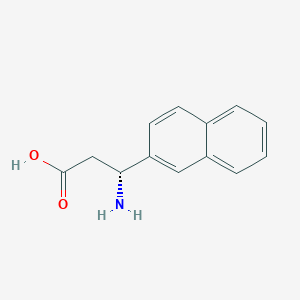

在合成和转化中的应用

通过复分解反应合成和转化功能化的 β-氨基酸衍生物是一个重要的研究领域。这些化合物因其生物学相关性和对药物研究的潜在影响而受到关注。复分解反应在获取环状和稠密官能化的 β-氨基酸方面的多功能性突出了该化合物在推进合成和药物化学中的作用 (Kiss, Kardos, Vass, & Fülöp, 2018).

碳捕获和环境应用

氨基酸盐溶液,包括源自 (S)-2-(((苄氧羰基)氨基)-6-(异丙氨基)己酸的氨基酸盐溶液,已被研究其在碳捕获技术中的潜力。这些溶液为传统的胺溶液提供了环保的 CO2 吸收替代方案,突出了该化合物在应对气候变化和减少温室气体排放中的相关性 (Zhang, Li, Zhang, Wang, Soltanian, & Olabi, 2018).

作用机制

Target of Action

Z-LYS(ISOPROPYL)-OH, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, primarily targets serine and thiol proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell signaling .

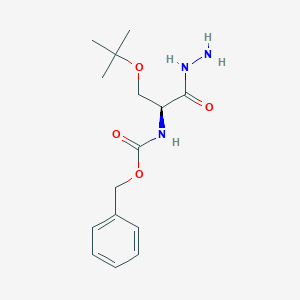

Mode of Action

The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It forms a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis . By serving as a protecting group, Z-LYS(ISOPROPYL)-OH enables the controlled and precise assembly of peptides with specific sequences and structures .

Biochemical Pathways

Z-LYS(ISOPROPYL)-OH is involved in the peptide synthesis pathway . The compound’s action affects the downstream effects of this pathway, influencing the structure and function of the synthesized peptides .

Result of Action

The primary result of Z-LYS(ISOPROPYL)-OH’s action is the controlled and precise assembly of peptides .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEYEPQZFFVRRW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426529 | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218938-55-7 | |

| Record name | N6-(1-Methylethyl)-N2-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)